
エスカリン(塩酸塩)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Escaline is a phenethylamine analog of 3C-E and the 4-ethoxy analog of the potent hallucinogen mescaline . It is reportedly used to potentiate the effects of other drugs including synthetic cannabinoids and designer phenethylamines .
Synthesis Analysis
The synthesis of Escaline (hydrochloride) involves several steps, including the conversion of mescaline sulfate to mescaline hydrochloride . This is accomplished by first dissolving the sulfate in water. Using a strong base (NaOH or KOH), the pH of the solution is adjusted to around 10. The resulting mescaline base is then extracted into methylene chloride three times, each with equal volumes of solvent .Molecular Structure Analysis
The molecular formula of Escaline (hydrochloride) is C12H19NO3 • HCl . It has a molecular weight of 261.7 . The InChI code is InChI=1S/C12H19NO3.ClH/c1-4-16-12-10 (14-2)7-9 (5-6-13)8-11 (12)15-3;/h7-8H,4-6,13H2,1-3H3;1H .Physical and Chemical Properties Analysis
Escaline (hydrochloride) is a crystalline solid . It has a molecular weight of 261.745 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
神経薬理学的研究
エスカリン(塩酸塩)は、3C-Eのフェネチルアミン類似体であり、メスカリンの4-エトキシ類似体です . セロトニン5-HT2A受容体におけるそのアゴニスト活性は、メスカリンよりも5〜8倍大きく、神経薬理学的研究にとって貴重な化合物となっています . この特性により、科学者は脳におけるセロトニン調節の影響を研究することができ、うつ病、不安、PTSDなどの精神障害の治療に関する洞察を得ることができます。
分析用基準物質
法科学では、エスカリン(塩酸塩)は分析用基準物質として役立ちます . 特に新規精神活性物質の検出において、毒性学スクリーニングにおける機器の校正と方法の検証に使用されます。これにより、法的および臨床的な状況における化合物の正確な同定が保証されます。
精神医学研究
強力な幻覚作用があるため、エスカリン(塩酸塩)は精神医学研究において、幻覚や意識変化のメカニズムを理解するために使用されます . この研究は、精神疾患の治療のための新しい治療法の開発に役立ちます。
セロトニン系研究
研究者は、エスカリン(塩酸塩)を使用して、脳のセロトニン系を調査しています . セロトニン受容体との相互作用を研究することにより、科学者はこれらの受容体が気分調節、社会行動、認知における役割についてより深く理解することができます。
薬物増強研究
エスカリンは、合成カンナビノイドやデザイナードフェネチルアミンなどの他の薬物の効果を増強するために使用されると報告されています . これにより、薬物相互作用とより安全な投薬プロトコルの開発を目的とした薬理学的研究の対象となっています。
作用機序
Target of Action
Escaline (hydrochloride), a psychedelic drug and entheogen of the phenethylamine class of compounds , primarily targets the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, cognition, and perception .
Mode of Action
Escaline interacts with its primary target, the serotonin 5-HT2A receptor, as an agonist . This means it binds to the receptor and activates it, leading to a series of biochemical reactions. The activation of the 5-HT2A receptor is primarily responsible for the hallucinogenic effects of escaline .
Biochemical Pathways
The activation of the 5-HT2A receptor by escaline triggers a cascade of events in the serotonergic pathways . This includes the release of calcium from the endoplasmic reticulum . The exact downstream effects of these biochemical pathways are still under investigation, but they are believed to contribute to the altered states of consciousness observed with escaline use .
Pharmacokinetics
It is known that escaline is consumed orally . The duration of action is stated to be 8–12 hours , indicating that it has a relatively long half-life in the body.
Result of Action
The molecular and cellular effects of escaline’s action primarily involve the activation of the 5-HT2A receptor and subsequent alterations in serotonergic signaling . This leads to changes in perception, thought, and mood, which are characteristic of psychedelic experiences .
Action Environment
The action, efficacy, and stability of escaline can be influenced by various environmental factors. For instance, the set and setting principle suggests that the outcome of taking a psychedelic drug strongly depends on the mindset of the recipient and the context . This includes factors such as the individual’s mental state, the physical environment, and cultural or ceremonial contexts .
Safety and Hazards
Escaline (hydrochloride) is not for human or veterinary use . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
生化学分析
Biochemical Properties
Escaline (hydrochloride) interacts with key monoamine targets in vitro . It binds with weak to moderately high affinity to the serotonin 5-HT 2A receptor . The compound shows a marginal preference for the 5-HT 2A vs the 5-HT 2C and 5-HT 1A receptors .
Cellular Effects
The cellular effects of Escaline (hydrochloride) are primarily related to its interaction with the serotonin 5-HT 2A receptor . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Escaline (hydrochloride) involves its binding interactions with biomolecules, particularly the serotonin 5-HT 2A receptor . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that the compound has a high purity (≥98%) and is stable for at least 5 years when stored at -20°C .
Dosage Effects in Animal Models
The effects of Escaline (hydrochloride) at different dosages in animal models have not been extensively studied. It is known that the compound’s hallucinogenic potency increases with the addition of an α-methyl group or replacement of the 4-methoxy group with an ethoxy or propoxy group .
Metabolic Pathways
It is known that the compound interacts with the serotonin 5-HT 2A receptor, which plays a crucial role in various metabolic processes .
Transport and Distribution
It is known that the compound is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2), which suggests that it may be transported and distributed within cells and tissues via these solvents .
Subcellular Localization
Given its interaction with the serotonin 5-HT 2A receptor, it is likely that the compound is localized in areas of the cell where this receptor is present .
特性
IUPAC Name |
2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3;/h7-8H,4-6,13H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYZJKSBSOJZRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)CCN)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3166-82-3 |
Source


|
| Record name | Escaline hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L7D9XK2Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4H-[1,3]thiazolo[5,4-f][1,3]benzothiazine](/img/structure/B592824.png)
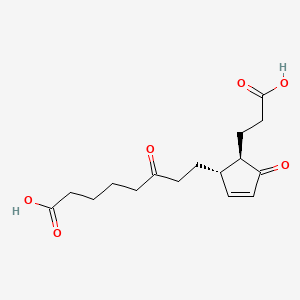
![ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B592826.png)

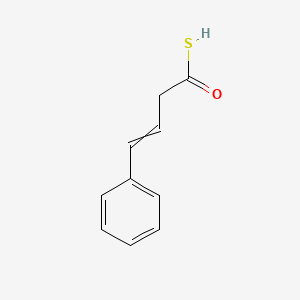
![Disodium;[9-chloro-2-(9-chloro-3-sulfonatooxybenzo[f][1]benzothiol-2-yl)benzo[f][1]benzothiol-3-yl] sulfate](/img/structure/B592829.png)
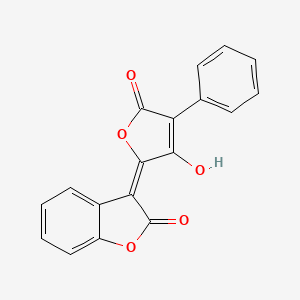
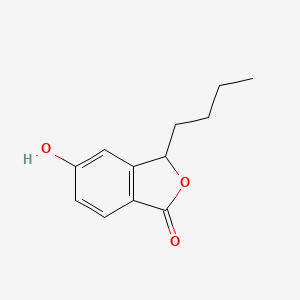
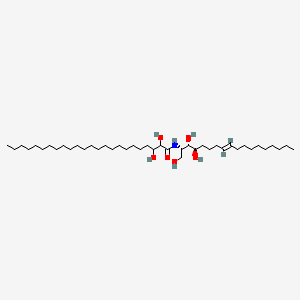
![4-TERT-BUTYL-CALIX[4]ARENE-CROWN-6-COMPLEX](/img/structure/B592838.png)



![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-alpha-,7a-ba-)- (9CI)](/img/no-structure.png)
